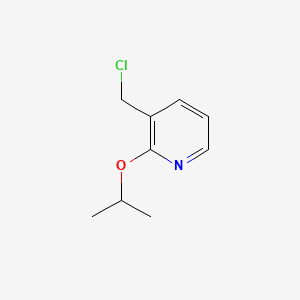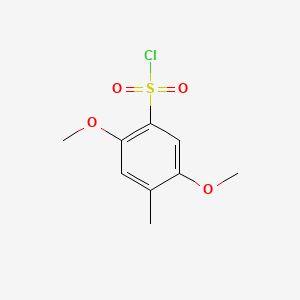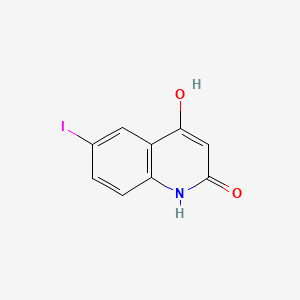
4-Hydroxy-6-iodo-2-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-iodo-2-quinolinone is a chemical compound with the molecular formula C9H6INO2 . It is a white to off-white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-Hydroxy-6-iodo-2-quinolinone and its analogs has been a subject of interest in recent years due to their pharmaceutical and biological activities . The synthesis often involves the condensation of primary aryl amines with β-diketones in acid catalysis .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-iodo-2-quinolinone consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 287.054 Da and the monoisotopic mass is 286.944305 Da .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxy-6-iodo-2-quinolinone are complex and varied. They often involve the use of novel catalysts, microwave irradiation methods, and green reaction protocols .Physical And Chemical Properties Analysis
4-Hydroxy-6-iodo-2-quinolinone is a white to off-white to yellow powder or crystals . It has a molecular weight of 271.06 .Applications De Recherche Scientifique
Synthesis of Heterocycles
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles .
- Results or Outcomes : The synthesized heterocycles show unique biological activities .
Anti-Inflammatory Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4-Hydroxy-2-quinolone carboxamides and hybrid derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application : The molecules were synthesized and their ability to inhibit the soybean LOX, an indication of their anti-inflammatory activity, was evaluated .
- Results or Outcomes : Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : 4-Hydroxy-2-quinolone analogs have been synthesized and screened for their antifungal and antibacterial activity .
- Methods of Application : The compounds were synthesized and their activity was tested against a pathogenic fungus Aspergillus flavus, a Gram-positive bacteria Staphylococcus aureus, and a Gram-negative bacteria Escherichia coli .
Antioxidant Activity
- Scientific Field : Biochemistry
- Summary of Application : N-substituted-4-hydroxy-2-quinolinones and quinolinone–carboxamides have been synthesized to investigate their potential dual-acting role as antioxidant .
Anti-virulence Activity
- Scientific Field : Microbiology
- Summary of Application : Quinoline and quinolone derivatives have demonstrated numerous biological activities such as anti-virulence .
Anti-parasitic Activity
Safety And Hazards
Orientations Futures
The future directions for 4-Hydroxy-6-iodo-2-quinolinone research are likely to focus on further exploring its synthesis and applications, given its interesting pharmaceutical and biological activities . The development of new synthetic methodologies and strategies for constructing the core structures of 2-quinolones is also a potential area of future research .
Propriétés
IUPAC Name |
4-hydroxy-6-iodo-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLVHDAWGTCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-iodo-2-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

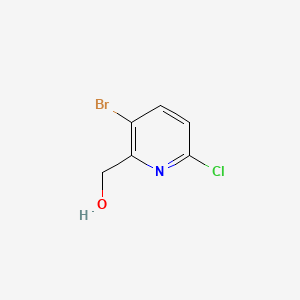

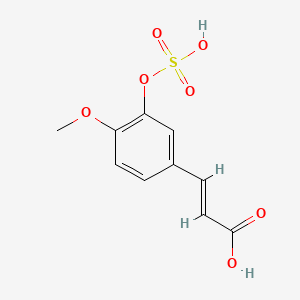
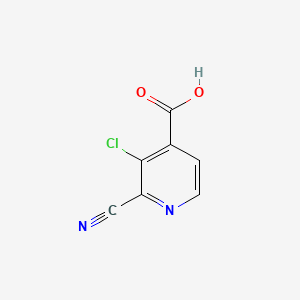
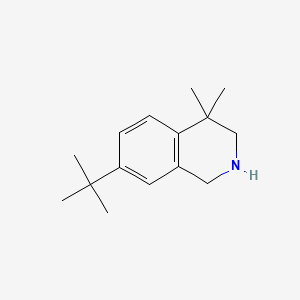
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)


![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)
